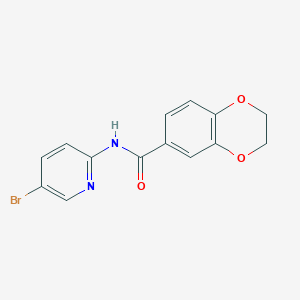
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as an antagonist of the cannabinoid receptor CB1. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood. By blocking the CB1 receptor, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce inflammation and oxidative stress, as well as modulate neurotransmitter levels in the brain. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and reduce anxiety and depression-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted modulation of this receptor without affecting other receptors. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental conditions.
Future Directions
There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another direction is to explore its anxiolytic and antidepressant effects and potential applications in the treatment of anxiety and depression. Additionally, the development of more soluble analogs of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may improve its efficacy and suitability for certain experimental conditions. Finally, the investigation of the CB1 receptor and its downstream signaling pathways may provide further insights into the mechanism of action of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and potential therapeutic targets.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 5-bromopyridin-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
Product Name |
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molecular Formula |
C14H11BrN2O3 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
InChI Key |
JOJOBFXCJKKBSF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)


![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)







![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)